molecular formula C13H13NO2 B111853 (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid CAS No. 1415811-43-6

(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid

Cat. No.: B111853
CAS No.: 1415811-43-6
M. Wt: 215.25 g/mol
InChI Key: WRJCENKZISEXPF-UISBYWKRSA-N
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Description

(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a three-component synthesis involving an aldehyde, an amine, and a β-ketoester can be employed . The reaction conditions often require a catalyst, such as a Lewis acid, and may be conducted under reflux with an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert ketones or aldehydes into alcohols.

    Substitution: Halogenation or nitration can introduce new substituents into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives with hydroxyl groups, while substitution reactions can produce halogenated quinoline compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid exhibits unique structural features that contribute to its distinct biological activities. Its specific stereochemistry and functional groups enable selective interactions with molecular targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)/t8-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJCENKZISEXPF-UISBYWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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